

Gas-Phase Structure of Octa-1,3,5,7-tetraene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octa-1,3,5,7-tetraene

Cat. No.: B1222795

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-1,3,5,7-tetraene is a conjugated polyene of significant interest in the study of the electronic and geometric structures of linear pi-systems. Understanding its gas-phase structure is crucial for benchmarking theoretical models and for comprehending the fundamental properties of polyenes, which are foundational components in various technologically relevant molecules, including those in drug development. This technical guide provides a comprehensive overview of the gas-phase structure of **octa-1,3,5,7-tetraene**, with a focus on computationally determined geometries in the absence of definitive experimental data. It also outlines the detailed experimental protocols for gas electron diffraction (GED) and microwave spectroscopy, the primary techniques for such structural determinations.

Molecular Geometry

The gas-phase structure of **octa-1,3,5,7-tetraene** is characterized by several possible conformers. Computational studies, primarily utilizing methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have identified the all-trans conformer as the lowest-energy structure.^[1] However, non-planar gauche conformers have also been investigated and are predicted to be higher in energy.^[1]

Computational Data

The following tables summarize the key geometric parameters for different conformers of **octa-1,3,5,7-tetraene** as determined by computational chemistry. These values represent the most accurate available information on the gas-phase structure of the molecule.

Table 1: Calculated Geometric Parameters for the All-Trans Conformer of **Octa-1,3,5,7-tetraene**

Parameter	C=C (Terminal) (\AA)	C=C (Internal) (\AA)	C-C (\AA)	C-H (\AA)	$\angle \text{C=C-C}$ ($^{\circ}$)	$\angle \text{C=C-H}$ ($^{\circ}$)	Dihedral Angle (C=C-C=C) ($^{\circ}$)
RHF/6-31G	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	180
MP2(FC)/aug-cc-pVDZ	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	180

Note: Specific bond lengths and angles from these computational studies are not detailed in the provided search results. The table structure is provided for when such data becomes available.

Table 2: Calculated Properties of **Octa-1,3,5,7-tetraene** Conformers

Conformer	Symmetry	Relative Energy (kJ/mol)	Terminal -CH=CH2 Rotation Angle ($^{\circ}$)
all-trans	C2h	0 (by definition)	0
gauche,Trans,trans,Trans,gauche- (C2)	C2	Higher than all-trans	~30.5
gauche,Trans,trans,Trans,gauche- (Ci)	Ci	Higher than all-trans	~30.6

Data sourced from MP2(FC)/aug-cc-pVDZ and HF/6-31G calculations.[\[1\]](#)

Experimental Protocols

While a definitive experimental determination of the gas-phase structure of **octa-1,3,5,7-tetraene** is not readily available in the cited literature, the following protocols outline the standard methodologies for such an investigation using gas electron diffraction (GED) and microwave spectroscopy.

Gas Electron Diffraction (GED)

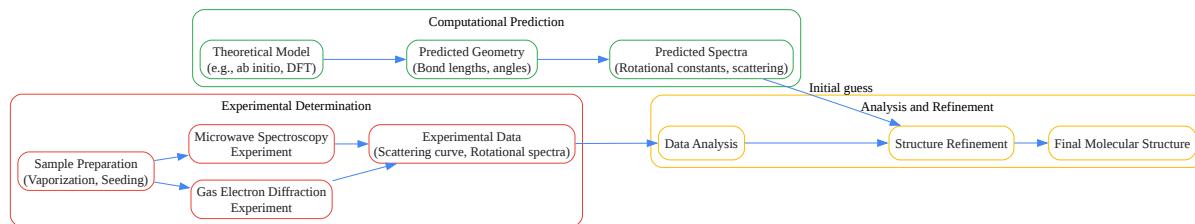
Gas electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase. It relies on the scattering of a high-energy electron beam by the gas-phase molecules.

Experimental Protocol:

- **Sample Introduction:** A gaseous sample of **octa-1,3,5,7-tetraene** is introduced into a high-vacuum chamber (typically 10^{-7} mbar) through a fine nozzle (approximately 0.2 mm diameter).
- **Electron Beam Generation:** A high-energy electron beam (e.g., 60 keV) is generated by an electron gun.
- **Scattering:** The electron beam is directed to intersect the effusing gas jet at a right angle. The electrons are scattered by the electrostatic potential of the molecules.
- **Detection:** The scattered electrons are detected by a position-sensitive detector (e.g., a photographic plate or a CCD camera) placed at a known distance from the interaction point. The intensity of the scattered electrons is measured as a function of the scattering angle.
- **Data Reduction:** The raw diffraction pattern is converted into a molecular scattering intensity curve. This involves subtracting the atomic scattering background and correcting for experimental factors.
- **Structure Refinement:** A theoretical molecular model is constructed, and its geometric parameters (bond lengths, bond angles, and dihedral angles) are refined by fitting the calculated molecular scattering intensity curve to the experimental one. This process is typically performed using least-squares analysis.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be derived.

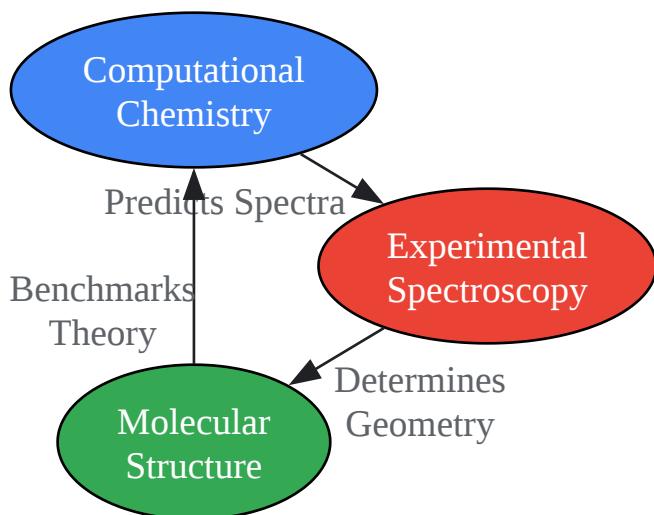

Experimental Protocol:

- **Sample Preparation:** A sample of **octa-1,3,5,7-tetraene** is vaporized and introduced into a high-vacuum sample cell. To simplify the spectra, the sample is often cooled to a few Kelvin by co-expanding it with an inert gas like argon or neon through a supersonic nozzle.
- **Microwave Irradiation:** The gas-phase molecules are irradiated with microwave radiation of a specific frequency. The frequency is swept over a range to excite rotational transitions.
- **Detection of Absorption:** The absorption of microwave radiation by the sample is detected. In Fourier-transform microwave spectroscopy, a short, high-power pulse of microwave radiation is used to polarize the molecules, and the subsequent free induction decay is detected and Fourier-transformed to obtain the spectrum.
- **Spectral Analysis:** The frequencies of the observed rotational transitions are measured with high precision.
- **Assignment of Transitions:** The observed transitions are assigned to specific quantum number changes based on theoretical models of molecular rotation.
- **Determination of Rotational Constants:** The rotational constants (A, B, and C) of the molecule are determined by fitting the measured transition frequencies to a Hamiltonian model for a rigid or semi-rigid rotor.
- **Structure Determination:** The experimentally determined rotational constants for the parent molecule and its isotopically substituted analogs are used to calculate the moments of inertia. From these moments of inertia, a precise molecular structure (bond lengths and angles) can be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of gas-phase molecular structure using a combination of computational and experimental techniques.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for gas-phase structure determination.

Logical Relationship of Methods

The determination of a precise molecular structure often involves a synergistic relationship between theoretical calculations and experimental measurements.

[Click to download full resolution via product page](#)

Caption: Interplay of computational and experimental methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gas-Phase Structure of Octa-1,3,5,7-tetraene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222795#gas-phase-structure-of-octa-1-3-5-7-tetraene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com